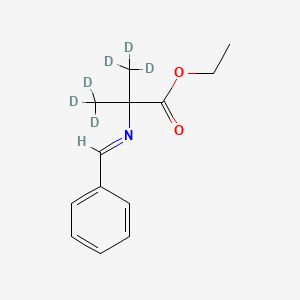

2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester

Description

Structural and Functional Significance of Schiff Bases in Organic Chemistry

Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed via condensation reactions between primary amines and carbonyl compounds (aldehydes or ketones). In amino acid-derived Schiff bases, the amine component originates from the α-amino group of amino acids, while the carbonyl component typically derives from aromatic aldehydes such as salicylaldehyde or benzaldehyde. These compounds exhibit unique electronic and steric properties due to conjugation between the imine bond and aromatic systems, enabling applications in coordination chemistry, catalysis, and biomimetic studies.

The structural versatility of Schiff bases allows for tailored modifications. For example, substituents on the aromatic aldehyde influence electron density distribution, while the amino acid side chain (R-group) modulates solubility and stereochemical properties. Metal complexes of Schiff base amino acids often exhibit enhanced stability and bioactivity compared to free ligands, attributed to chelation effects that improve membrane permeability and target binding. Table 1 summarizes key spectral data for representative amino acid Schiff bases and their metal complexes:

Table 1: FT-IR Spectral Features of Select Amino Acid Schiff Bases and Zinc Complexes

| Compound | ν(C=N) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(M–O) (cm⁻¹) |

|---|---|---|---|

| Salicylidene Alanine | 1680.15 | – | – |

| Salicylidene Glycine | 1679.45 | – | – |

| Sal-Gly-Zn Complex | 1600.73 | – | 665.98 |

| Sal-Ala-Zn Complex | 1599.98 | – | 641.06 |

Role of Deuterated Isotopologues in Biochemical Research

Deuterated compounds, such as 2-methyl-N-(phenylmethylene)alanine-d6 ethyl ester, replace specific hydrogen atoms with deuterium to study molecular interactions without altering chemical reactivity. This isotopologue features six deuterium atoms at the methyl and ethyl positions, reducing metabolic degradation rates and enabling precise tracking via nuclear magnetic resonance (NMR) or mass spectrometry.

In enzymology, deuterated amino acids help elucidate reaction mechanisms by isolating kinetic isotope effects (KIEs). For example, C–D bonds exhibit slower cleavage rates than C–H bonds, allowing researchers to identify rate-determining steps in processes like transamination or decarboxylation. Additionally, deuterium incorporation minimizes signal overlap in NMR spectra, facilitating structural analysis of proteins and peptides. Table 2 highlights applications of deuterated amino acids in research:

Table 2: Applications of Deuterated Amino Acid Derivatives

| Application | Example Compound | Key Benefit |

|---|---|---|

| Metabolic Pathway Tracing | Phenylalanine-d5 | Tracks incorporation into proteins |

| Enzyme Mechanism Studies | Isoleucine-2,3,3-d3 | Isolates C–H bond cleavage steps |

| NMR Spectroscopy | Tyrosine-2,3,3-d3 | Reduces spectral crowding |

Properties

IUPAC Name |

ethyl 2-(benzylideneamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZUKJIXUJVJRH-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Resolution of Racemic Precursors

A patent by outlines a stereoselective method for synthesizing N-(2,6-dimethylphenyl)alanine esters using hydrolytic enzymes. Although developed for a structurally similar compound, this approach provides a template for enantioselective synthesis of 2-methyl-N-(phenylmethylene)alanine-d6 ethyl ester.

Enzyme Selection and Reaction Conditions

The process employs enzymes with specificity for one enantiomer of a racemic alanine ester. For instance, lipases or esterases selectively hydrolyze the (R)- or (S)-enantiomer, leaving the opposite enantiomer intact. In a typical procedure:

-

A racemic mixture of the alanine ester is dissolved in an aqueous-organic biphasic system.

-

The enzyme catalyzes hydrolysis of the target enantiomer, yielding the corresponding alanine carboxylic acid.

-

The unreacted enantiomeric ester is extracted using chloroform or ethyl acetate.

For deuterated variants, deuterium oxide (D2O) may replace water in the hydrolysis step to preserve isotopic integrity.

Esterification of Resolved Enantiomers

The isolated alanine enantiomer undergoes esterification with deuterated ethanol (CD3CD2OD) in the presence of acid catalysts like sulfuric acid. This step introduces the deuterated ethyl group, completing the synthesis of the target compound.

Protective Group Strategy

A supporting document details the synthesis of acetylated glucosamine derivatives, offering insights into protective group applications relevant to alanine derivatives. For 2-methyl-N-(phenylmethylene)alanine-d6 ethyl ester:

-

Amino Protection : The alanine amine is shielded via Schiff base formation with benzaldehyde, yielding N-(phenylmethylene)alanine.

-

Methyl Deuteration : The alanine methyl group undergoes deuteration using deuterated methyl iodide (CD3I) in a base-mediated reaction.

-

Esterification : The carboxylic acid is esterified with deuterated ethanol under acidic conditions (e.g., HCl gas).

Purification and Isolation

Reaction mixtures are purified via liquid-liquid extraction (using chloroform or ethyl acetate) and dried over anhydrous sodium sulfate. Flash column chromatography on silica gel, eluting with hexane/ethyl acetate gradients, removes unreacted precursors and byproducts.

Comparative Analysis of Synthetic Methods

Enzymatic methods excel in stereocontrol but face challenges in enzyme availability and solvent compatibility. In contrast, multi-step synthesis allows precise deuteration at the expense of lower overall yields.

Challenges in Deuteration

Isotopic Purity

Achieving >98% deuterium incorporation requires stringent control over reaction conditions. Residual protic solvents (e.g., H2O) or moisture can lead to hydrogen-deuterium exchange, compromising isotopic purity. Anhydrous solvents and inert atmospheres are essential during esterification and storage.

Analytical Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying deuterium distribution. For example, the absence of proton signals at δ 1.2–1.5 ppm (methyl group) and δ 4.1–4.3 ppm (ethyl ester) in 1H-NMR confirms successful deuteration.

Applications in Research

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming oxides or other oxygen-containing derivatives.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, converting the compound into a more reduced form.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield more reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Chemistry

- Stable Isotope Labeling : The compound is extensively used in chemical analyses where stable isotope-labeled compounds are required. It aids in studying reaction mechanisms and kinetics by providing insights into molecular interactions due to the presence of deuterium.

Biology

- Proteomics Research : In proteomics, 2-Methyl-N-(phenylmethylene)alanine-d6 ethyl ester is utilized to study protein structures and functions. Its incorporation into peptides allows for enhanced detection and quantification using mass spectrometry techniques.

Medicine

- Drug Development : The compound is investigated for potential therapeutic applications, particularly in understanding the pharmacokinetics of drugs. It serves as an internal standard in quantitative analyses of drug metabolites, providing crucial data for drug development processes .

Industry

- Synthesis of Complex Molecules : In industrial applications, this compound is employed in synthesizing other complex molecules and materials. Its unique properties make it valuable for producing pharmaceuticals and biochemicals with specific functionalities.

Case Study 1: Proteomics Analysis

In a study focused on the structural analysis of proteins, researchers incorporated deuterated amino acids like 2-Methyl-N-(phenylmethylene)alanine-d6 ethyl ester into peptide sequences. This allowed for detailed tracking of protein interactions and conformational changes during enzymatic reactions, demonstrating the compound's utility in elucidating protein dynamics .

Case Study 2: Drug Metabolism Studies

A pharmacokinetic study utilized this compound as an internal standard to quantify the metabolism of a new drug candidate. By analyzing biological samples through liquid chromatography-tandem mass spectrometry, researchers were able to determine the drug's metabolic pathways and identify potential metabolites effectively .

Mechanism of Action

The mechanism of action of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. The compound may also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

N-(Diphenylmethylene)alanine Methyl Ester

Structural Differences :

- Substituents : The diphenylmethylene group replaces phenylmethylene, introducing greater steric bulk.

- Ester Group : Methyl ester (vs. ethyl ester in the target compound).

Properties : - Molecular Weight: 267.32 g/mol (C₁₇H₁₇NO₂) .

- Applications: Used in asymmetric synthesis and as a precursor for chiral ligands. The bulkier diphenyl group enhances enantioselectivity in catalytic reactions but reduces solubility in polar solvents.

Synthetic Route : Similar reductive amination strategies apply, but starting from diphenyl ketones.

Agrochemical Alanine Derivatives (e.g., Benalaxyl, Metalaxyl)

Structural Differences :

- Acyl Groups : Benalaxyl (phenylacetyl), Metalaxyl (methoxyacetyl) vs. phenylmethylene in the target compound.

- Substituents : 2,6-Dimethylphenyl groups in agrochemicals vs. 2-methyl and benzylidene in the deuterated compound .

Properties : - Molecular Weight: Benalaxyl (C₂₁H₂₃NO₃, 337.42 g/mol); Metalaxyl (C₁₅H₂₁NO₄, 279.33 g/mol).

- Applications: These compounds are fungicides. The acyl groups dictate bioactivity by influencing membrane permeability and target enzyme interactions.

N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester

Structural Differences :

- Phenyl Substituents : 2-Ethyl-6-methylphenyl vs. benzylidene.

- Ester Group : Methyl ester vs. ethyl ester.

Properties : - Molecular Weight: 221.30 g/mol (C₁₃H₁₉NO₂) .

- Applications: Simpler substituents reduce steric hindrance, favoring applications in peptide synthesis where minimal interference is desired.

Key Comparative Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester | C₁₄H₁₃D₆NO₂ | ~235.3 (estimated) | Phenylmethylene, Ethyl Ester | Isotopic Labeling, MS Standards |

| N-(Diphenylmethylene)alanine Methyl Ester | C₁₇H₁₇NO₂ | 267.32 | Diphenylmethylene, Methyl Ester | Chiral Catalysis |

| Benalaxyl | C₂₁H₂₃NO₃ | 337.42 | Phenylacetyl, 2,6-Dimethylphenyl | Fungicide |

| N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester | C₁₃H₁₉NO₂ | 221.30 | 2-Ethyl-6-methylphenyl | Peptide Synthesis |

Biological Activity

2-Methyl-N-(phenylmethylene)alanine-d6 ethyl ester, with the chemical formula CHDNO and a molecular weight of 225.32 g/mol, is a deuterated derivative of phenylmethylene alanine. This compound has garnered interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHDNO

- Molecular Weight : 225.32 g/mol

- CAS Number : 1185240-67-8

The biological activity of 2-Methyl-N-(phenylmethylene)alanine-d6 ethyl ester is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The deuterated form enhances stability and may influence the pharmacokinetics of the compound.

Enzyme Interaction

The compound may act as an inhibitor or modulator of various enzymes, particularly those involved in amino acid metabolism. Research indicates that derivatives of alanine can affect transaminase activity, which is crucial for amino acid interconversion and nitrogen metabolism.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 2-Methyl-N-(phenylmethylene)alanine exhibit varying degrees of antimicrobial activity. The presence of the phenylmethylene group is thought to enhance membrane permeability, leading to increased efficacy against bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methyl-N-(phenylmethylene)alanine-d6 ethyl ester | Escherichia coli | TBD |

| Staphylococcus aureus | TBD | |

| Bacillus subtilis | TBD |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of 2-Methyl-N-(phenylmethylene)alanine-d6 ethyl ester on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity, potentially due to its ability to interfere with cellular signaling pathways.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of 2-Methyl-N-(phenylmethylene)alanine-d6 ethyl ester on human breast adenocarcinoma (MCF-7) cells. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Neuroprotective Effects

Research has indicated that compounds related to alanine derivatives can exhibit neuroprotective properties. A study on neuronal cell lines showed that treatment with 2-Methyl-N-(phenylmethylene)alanine-d6 ethyl ester led to reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.